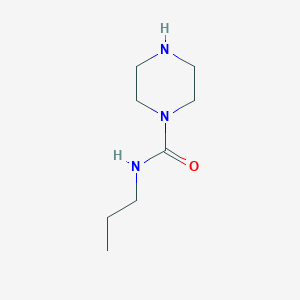

N-Propylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

343271-91-0 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-propylpiperazine-1-carboxamide |

InChI |

InChI=1S/C8H17N3O/c1-2-3-10-8(12)11-6-4-9-5-7-11/h9H,2-7H2,1H3,(H,10,12) |

InChI Key |

DJVCFHRVCZHWME-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Propylpiperazine 1 Carboxamide

Established Reaction Pathways for N-Propylpiperazine-1-carboxamide Synthesis

Traditional synthetic routes to N-Propylpiperazine-1-carboxamide and its analogs rely on well-established organic reactions. These include the formation of the amide bond, functionalization of the piperazine (B1678402) ring through alkylation or reductive amination, and the use of coupling reactions to assemble the final molecule.

Carboxamide Formation and Amidation Protocols

The formation of the carboxamide group is a key step in the synthesis of N-Propylpiperazine-1-carboxamide. This is typically achieved through amidation reactions, which involve the coupling of a piperazine derivative with a suitable carboxylic acid or its activated form.

One common approach is the reaction of a pre-formed N-propylpiperazine with a carboxamide-forming reagent. Alternatively, piperazine-1-carboxamide (B1295725) can be synthesized first, followed by the alkylation of the second nitrogen atom with a propyl group. epo.org The choice of coupling agents and reaction conditions is critical to ensure high yields and purity of the desired product. Common reagents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and activators such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents facilitate the reaction between the carboxylic acid and the amine, leading to the formation of the amide linkage. nih.govacgpubs.org The reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome, with potential for side product formation if not carefully controlled. nih.gov

Enzymatic methods for N-amidation are also being explored as a more specific and efficient alternative to traditional chemical synthesis. nih.gov Enzymes like nitrogen acetyltransferases and the A-domain of carboxylic acid reductase have shown potential in catalyzing amidation reactions on N-heterocycles, including piperazine. nih.gov

| Reagent Class | Specific Example(s) | Role in Reaction |

|---|---|---|

| Carbodiimides | N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for nucleophilic attack by the amine. acgpubs.org |

| Activators/Additives | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Suppresses side reactions and improves reaction efficiency. acgpubs.org |

| Acid Chlorides | Propionyl chloride | Highly reactive acylating agent for direct reaction with the amine. |

| Enzymes | Nitrogen acetyltransferase, Carboxylic acid reductase (A-domain) | Catalyzes the specific formation of the amide bond under mild conditions. nih.gov |

Alkylation and Reductive Amination Strategies for Piperazine Ring Functionalization

The introduction of the N-propyl group onto the piperazine ring is a critical step in the synthesis of N-Propylpiperazine-1-carboxamide. This can be achieved through direct alkylation or reductive amination.

Alkylation involves the reaction of a piperazine derivative with an alkyl halide, such as propyl iodide or propyl bromide. mdpi.comresearchgate.net To achieve mono-alkylation and avoid the formation of di-substituted products, it is often necessary to use a protecting group on one of the piperazine nitrogens. researchgate.net The Boc (tert-butyloxycarbonyl) group is a common choice for this purpose. mdpi.comresearchgate.net After the alkylation of the unprotected nitrogen, the protecting group can be removed to yield the mono-N-propylpiperazine. researchgate.net

Reductive amination offers a more controlled method for N-alkylation. pearson.commasterorganicchemistry.com This two-step process involves the reaction of a piperazine with an aldehyde (propanal in this case) to form an iminium ion intermediate, which is then reduced to the corresponding amine. pearson.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.govorganic-chemistry.org Reductive amination can often be performed in a one-pot procedure, making it an efficient synthetic strategy. youtube.com

| Method | Reactants | Key Features | Potential Issues |

|---|---|---|---|

| Direct Alkylation | Piperazine derivative, Propyl halide (e.g., propyl iodide) | Direct formation of the C-N bond. | Risk of over-alkylation (di-substitution), requiring protecting groups for selectivity. researchgate.net |

| Reductive Amination | Piperazine derivative, Propanal, Reducing agent (e.g., NaBH₃CN) | More controlled mono-alkylation, often a one-pot reaction. masterorganicchemistry.comyoutube.com | Requires an aldehyde and a suitable reducing agent. |

Coupling Reactions in N-Propylpiperazine-1-carboxamide Assembly

Coupling reactions are instrumental in assembling the N-Propylpiperazine-1-carboxamide scaffold, particularly when an aryl group is attached to the piperazine ring. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide or triflate and an amine. mdpi.comnih.gov This reaction is highly versatile and has been employed in the synthesis of various N-arylpiperazine derivatives. mdpi.comorganic-chemistry.org

In the context of N-Propylpiperazine-1-carboxamide synthesis, a Buchwald-Hartwig reaction could be envisioned to couple an N-propylpiperazine derivative with an aryl halide, or an N-arylpiperazine with a propyl halide, although the latter is less common. The efficiency of the Buchwald-Hartwig coupling depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base.

Development of Novel and Optimized Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for the synthesis of piperazine derivatives, including N-Propylpiperazine-1-carboxamide. These efforts are largely guided by the principles of green chemistry.

Principles of Green Chemistry in N-Propylpiperazine-1-carboxamide Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com In the synthesis of piperazine-containing compounds, this translates to the use of safer solvents, minimizing waste, and developing more atom-economical reactions. mdpi.comnih.gov The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, making the development of green synthetic routes to its derivatives particularly important. mdpi.comnih.gov

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting reactions for the synthesis of piperazine scaffolds under solvent-free conditions. organic-chemistry.org For instance, palladium-catalyzed amination reactions have been successfully carried out using an excess of piperazine itself as the solvent, leading to high yields in short reaction times. organic-chemistry.orgorganic-chemistry.org This approach is not only environmentally friendly but also cost-effective. organic-chemistry.org

Microwave-assisted synthesis is another technique that aligns with green chemistry principles. researchgate.net It often leads to shorter reaction times, higher yields, and can sometimes be performed without a solvent. The synthesis of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives has been efficiently achieved using microwave irradiation. researchgate.net

| Approach | Description | Advantages | Example Application |

|---|---|---|---|

| Solvent-Free Synthesis | Using one of the reactants, such as piperazine, as the solvent. organic-chemistry.orgorganic-chemistry.org | Reduces solvent waste, can be more cost-effective. organic-chemistry.org | Pd-catalyzed amination of aryl chlorides. organic-chemistry.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times, often higher yields, potential for solvent-free conditions. researchgate.net | Synthesis of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives. researchgate.net |

Catalytic Methodologies for Sustainable Production (e.g., solid basic catalysts)

The development of sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of N-substituted piperazines and their derivatives, catalytic approaches, particularly those employing heterogeneous catalysts, offer significant advantages in terms of catalyst recovery and reuse, contributing to greener processes.

One sustainable approach involves the reaction of piperazine with a propyl halide or another suitable propylating agent in the presence of a solid basic catalyst. These catalysts can include alkali or alkaline earth metal oxides or carbonates supported on materials like alumina (B75360) or silica (B1680970). The solid base facilitates the reaction by neutralizing the hydrogen halide formed, while being easily separable from the reaction mixture by simple filtration.

An alternative green approach is the use of metal ion-catalyzed reactions. For instance, metal ions supported on a polymer resin have been shown to catalyze the synthesis of monosubstituted piperazines, shortening reaction times and allowing for easy catalyst separation mdpi.com.

A plausible catalytic route to N-Propylpiperazine-1-carboxamide is outlined below:

N-Propylation of Piperazine: Piperazine is reacted with a propylating agent (e.g., 1-bromopropane) in the presence of a solid basic catalyst to yield N-propylpiperazine.

Carboxamidation: The resulting N-propylpiperazine is then reacted with a source of the carboxamide group. A common method is the reaction with an isocyanate or, in a more controlled manner, with an activated carboxylic acid derivative followed by amination. A sustainable option for the carboxamide formation could involve the direct reaction with urea (B33335) or a urea derivative, although this might require specific catalytic activation.

The use of solid catalysts in these steps aligns with the principles of green chemistry by minimizing waste and enabling catalyst recycling.

Flow Chemistry and Continuous Synthesis Techniques for N-Propylpiperazine-1-carboxamide

Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, better process control, and potential for automation and scalability. The synthesis of piperazine derivatives has been successfully adapted to flow processes.

A continuous flow process for the synthesis of N-Propylpiperazine-1-carboxamide can be envisioned based on established methodologies for related compounds. For instance, a multi-step flow synthesis could be designed where the starting materials are continuously pumped through a series of reactors, each performing a specific transformation.

A potential flow synthesis setup could involve:

Reactor 1 (N-Propylation): A packed-bed reactor containing a solid-supported base or a supported metal catalyst for the reaction of piperazine with a propylating agent. The use of a flow reactor allows for precise control of reaction time and temperature, minimizing the formation of di-substituted byproducts.

In-line Purification: A separation module to remove excess reagents or byproducts from the stream containing N-propylpiperazine.

Reactor 2 (Carboxamidation): The purified N-propylpiperazine stream is then mixed with a carboxamidating agent (e.g., a solution of an isocyanate or an activated carbonyl compound) and passed through a second reactor to form the final product.

The integration of such enabling technologies has been demonstrated for the preparation of piperazine-2-carboxamide, a constitutional isomer of the target molecule beilstein-journals.org. In this reported synthesis, a nitrile was hydrated to an amide in a flow reactor packed with hydrous zirconia, followed by a hydrogenation step in a second flow reactor beilstein-journals.org. This demonstrates the feasibility of using heterogeneous catalysts in flow for the synthesis of piperazine carboxamides.

Furthermore, microwave-assisted flow reactors have been developed for the synthesis of monosubstituted piperazines, offering rapid heating and shorter reaction times mdpi.com. This technology could be readily adapted for the N-propylation step in the synthesis of N-Propylpiperazine-1-carboxamide.

Stereoselective Syntheses of N-Propylpiperazine-1-carboxamide Derivatives (if applicable for analogues)

N-Propylpiperazine-1-carboxamide itself is an achiral molecule. However, stereoselective synthesis becomes crucial when considering its derivatives that may contain stereocenters, for example, on the piperazine ring or the N-propyl group. The introduction of substituents on the piperazine ring, such as at the 2- and 5-positions, can lead to cis/trans isomers.

For instance, the synthesis of trans-2,5-dimethylpiperazine (B131708) derivatives has been a subject of interest due to their biological activities nih.gov. The stereochemical outcome of the synthesis is often controlled by the choice of starting materials and reaction conditions. Chiral starting materials, such as enantiomerically pure amino acids, can be used to construct the piperazine ring with defined stereochemistry.

Palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines with high regio- and stereochemical control organic-chemistry.org. These methods often involve the cyclization of a diamine component with a suitable dielectrophile. By using chiral diamines, enantiomerically enriched piperazine derivatives can be obtained.

The following table provides examples of stereoselective synthesis of piperazine derivatives, which could be adapted for analogues of N-Propylpiperazine-1-carboxamide.

| Precursor/Reagent | Catalyst/Method | Product Stereochemistry | Reference |

| Enantiopure amino acid-derived cyclic sulfamidates | Nucleophilic displacement | Control of stereocenter at C-2 | organic-chemistry.org |

| Diamine and propargyl unit | Palladium-catalyzed cyclization | High regio- and stereocontrol | organic-chemistry.org |

| Chiral diamine | Asymmetric synthesis | Enantiomerically enriched piperazines | N/A |

Process Chemistry Considerations for Scalable N-Propylpiperazine-1-carboxamide Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of various process chemistry aspects to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

For the scalable production of N-Propylpiperazine-1-carboxamide, key considerations would include:

Starting Material Sourcing and Cost: The availability and cost of piperazine, the propylating agent, and the carboxamidating agent are primary factors. Utilizing readily available and inexpensive starting materials is crucial for an economically viable process.

Reaction Conditions Optimization: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is essential to maximize yield and minimize byproduct formation. For example, in the N-propylation of piperazine, controlling the stoichiometry of the reactants is critical to minimize the formation of the undesired 1,4-dipropylpiperazine.

Work-up and Purification: The downstream processing, including product isolation and purification, can be a major cost driver. Developing efficient extraction and crystallization procedures is important. The use of flow chemistry can simplify work-up by allowing for in-line separation and purification.

The following table summarizes key process chemistry considerations for the scalable production of N-Propylpiperazine-1-carboxamide.

| Consideration | Key Factors |

| Economics | Cost of raw materials, catalyst cost and lifetime, energy consumption, process throughput. |

| Efficiency | Reaction yield, selectivity, atom economy, ease of purification. |

| Safety | Hazard analysis of reagents and intermediates, control of reaction exotherms, containment. |

| Sustainability | Use of green solvents, catalyst recyclability, waste minimization, energy efficiency. |

By carefully addressing these considerations, a robust and efficient process for the large-scale production of N-Propylpiperazine-1-carboxamide can be developed.

Chemical Reactivity and Derivatization of N Propylpiperazine 1 Carboxamide

Electrophilic and Nucleophilic Transformations of the N-Propylpiperazine-1-carboxamide Scaffold

The unique arrangement of functional groups in N-Propylpiperazine-1-carboxamide provides multiple avenues for both electrophilic and nucleophilic reactions. The electron-withdrawing effect of the carboxamide group deactivates the adjacent piperazine (B1678402) nitrogen (N1), rendering the secondary amine at the N4 position the primary site for nucleophilic attack.

The piperazine core of N-Propylpiperazine-1-carboxamide contains two nitrogen atoms with differing reactivity. The nitrogen at the 1-position (N1) is part of a carboxamide linkage, which significantly reduces its nucleophilicity due to the resonance-withdrawing effect of the adjacent carbonyl group. Consequently, the secondary amine at the 4-position (N4) is the more nucleophilic and reactive center.

Standard reactions for secondary amines can be effectively applied to the N4 position. These include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or sulfonates. mdpi.com To ensure mono-alkylation at the N4 position, a base is typically employed to deprotonate the secondary amine, enhancing its nucleophilicity. researchgate.net The choice of solvent and base is crucial to avoid side reactions. For instance, potassium carbonate in acetonitrile (B52724) or acetone (B3395972) is a commonly used system for such alkylations. researchgate.net

Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new C-N bond. mdpi.comnih.gov This is a highly efficient method for introducing a variety of substituents at the N4 position and avoids the potential for quaternization that can occur with direct alkylation. researchgate.net

Acylation: The N4 nitrogen can be acylated using acid chlorides or anhydrides to form N,N'-disubstituted piperazine derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Nucleophilic Aromatic Substitution (SNAr): The nucleophilic N4-amine can displace leaving groups, such as halogens, from activated aromatic or heteroaromatic rings. mdpi.comresearchgate.net This reaction is particularly feasible when the aromatic ring is substituted with electron-withdrawing groups. researchgate.net

The selective functionalization of the N4-position is a key strategy in the synthesis of various piperazine-containing drug candidates. mdpi.com In cases where reactivity at the N1 position is desired, a protecting group strategy can be employed. organic-chemistry.org For example, the N4-amine can be temporarily protected, allowing for chemical modification at other sites, after which the protecting group is removed. researchgate.netorganic-chemistry.org

The carboxamide functional group in N-Propylpiperazine-1-carboxamide is generally stable and less reactive than other acyl derivatives. This stability is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. However, under specific conditions, the carboxamide can undergo several transformations:

Hydrolysis: The amide bond can be cleaved by hydrolysis under acidic or basic conditions to yield N-propylpiperazine and the corresponding carboxylic acid. This reaction typically requires harsh conditions, such as prolonged heating with a strong acid or base.

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the N-Propylpiperazine-1-carboxamide into 1,4-dipropylpiperazine. The reduction of amides is a common method for the synthesis of N-alkyl derivatives. mdpi.com

Dehydration: While less common for simple amides, under certain conditions, primary carboxamides can be dehydrated to form nitriles. However, for a secondary amide like N-Propylpiperazine-1-carboxamide, this reaction is not typical.

Cyclization Reactions: In appropriately substituted piperazine derivatives, the carboxamide group can participate in intramolecular cyclization reactions. For example, related piperazine-2,5-dione systems can undergo intramolecular aza-Wittig reactions to generate fused bicyclic structures. mdpi.com

The N-propyl group attached to the N1 nitrogen is a simple alkyl chain and, as such, possesses limited reactivity under typical organic synthesis conditions. wikipedia.orgncert.nic.in It is generally considered a chemically inert part of the molecule. Transformations of the propyl group would require harsh reaction conditions that could also affect other functional groups in the molecule. Potential, though often impractical, reactions include:

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the propyl group could undergo free-radical halogenation. However, this reaction lacks selectivity and would likely result in a mixture of products halogenated at different positions on the propyl chain and potentially elsewhere on the molecule.

Oxidation: Strong oxidizing agents under forcing conditions could potentially oxidize the propyl group, but this would likely lead to degradation of the entire molecule.

Due to its low reactivity, the N-propyl side chain primarily serves to modulate the steric and electronic properties of the molecule rather than acting as a handle for further chemical derivatization.

Generation of Complex Molecular Architectures from N-Propylpiperazine-1-carboxamide

The N-Propylpiperazine-1-carboxamide scaffold is a valuable building block for the construction of more complex molecular architectures, including fused heterocyclic systems. Its inherent functionalities allow it to be incorporated into various synthetic strategies to generate diverse chemical structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. The nucleophilic secondary amine of N-Propylpiperazine-1-carboxamide makes it an ideal component for certain MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. N-Propylpiperazine-1-carboxamide can serve as the amine component in this reaction. researchgate.net The resulting product would be a complex peptidomimetic structure with the N-propylpiperazine-1-carboxamide moiety appended to the newly formed amino acid derivative. The versatility of the Ugi reaction allows for the rapid generation of diverse libraries of compounds from readily available starting materials. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.orgnih.gov While the primary amine is typically used in the Ugi reaction, secondary amines like N-Propylpiperazine-1-carboxamide can sometimes participate in Passerini-type or related MCRs, leading to the formation of highly functionalized molecules.

The incorporation of the N-Propylpiperazine-1-carboxamide scaffold into MCRs provides a straightforward route to novel compounds with potential applications in medicinal chemistry and materials science.

The piperazine ring of N-Propylpiperazine-1-carboxamide can be a key structural element in the synthesis of fused polycyclic systems. By introducing appropriate functional groups onto the piperazine ring or its substituents, intramolecular cyclization reactions can be triggered to build new rings.

Palladium-Catalyzed Cyclizations: Derivatives of N-Propylpiperazine-1-carboxamide can be designed to undergo palladium-catalyzed intramolecular cyclization reactions. For example, by introducing a suitably positioned alkyne and a nucleophile, a palladium catalyst can facilitate the formation of a new fused ring. acs.org

Radical Cyclizations: Radical cyclization reactions provide another avenue for constructing fused systems. For instance, an unsaturated group could be introduced at the N4 position, which could then undergo a manganese(III) acetate-mediated radical cyclization with a 1,3-dicarbonyl compound to form a fused dihydrofuran ring. nih.gov

Intramolecular Condensation and Cycloaddition: By functionalizing the N4-position with a side chain containing an electrophilic center and a latent nucleophile, cascade reactions involving intramolecular condensation and cycloaddition can lead to the formation of complex tricyclic amines.

Synthesis of Fused Heterocycles: The piperazine ring can be fused with other heterocyclic rings like triazoles or pyrazines. acs.orgnih.gov For example, a diamine precursor derived from the piperazine scaffold could be reacted with appropriate reagents to construct a fused 1,2,3-triazole ring. nih.gov Similarly, [3+2] cycloaddition reactions can be employed to synthesize piperazine-linked hybrids containing other heterocyclic units like pyrazoles. nih.gov Gold-catalyzed cyclizations of derivatives containing alkynyl groups also represent a viable strategy for forming fused piperazine systems. documentsdelivered.com

These strategies highlight the utility of N-Propylpiperazine-1-carboxamide as a versatile platform for the synthesis of diverse and complex fused molecular architectures.

Metal-Mediated and Organocatalyzed Transformations of N-Propylpiperazine-1-carboxamide

The reactivity of N-Propylpiperazine-1-carboxamide in the presence of metal and organocatalysts is a subject of interest for the synthesis of novel derivatives with potential applications in medicinal chemistry and material science. While specific studies on N-Propylpiperazine-1-carboxamide are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous piperazine and amide-containing compounds.

Metal-Mediated Transformations:

The piperazine moiety, with its secondary amine, is a prime site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. bohrium.comnih.govresearchgate.netresearchgate.netuwindsor.ca It is anticipated that the N-H group of the piperazine ring in N-Propylpiperazine-1-carboxamide could readily undergo arylation or vinylation with aryl or vinyl halides in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The general conditions for such transformations are outlined in the table below.

| Reaction Type | Catalyst/Ligand | Reactants | Potential Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)2 / Buchwald or Josiphos-type ligands | Aryl/Vinyl Halide | N-Aryl/Vinyl-N'-propylpiperazine-1-carboxamide |

| Copper-Catalyzed Amination | CuI / Ligand (e.g., diamine) | Aryl Halide | N-Aryl-N'-propylpiperazine-1-carboxamide |

| Rhodium-Catalyzed Reduction | [Rh(acac)(cod)] / Phenylsilane | - | 1-Propyl-4-(aminomethyl)piperazine |

Furthermore, copper-catalyzed C-N coupling reactions present another viable route for the functionalization of the piperazine nitrogen. nih.govrsc.org These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.

The carboxamide group itself can be a target for metal-catalyzed transformations. For instance, rhodium catalysts have been shown to selectively reduce tertiary amides to amines. nih.govnih.gov Applying such a methodology to N-Propylpiperazine-1-carboxamide could potentially lead to the corresponding aminomethylpiperazine derivative, offering a pathway to further structural diversification.

Organocatalyzed Transformations:

Organocatalysis provides a metal-free alternative for the transformation of molecules like N-Propylpiperazine-1-carboxamide. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be employed to achieve enantioselective modifications. capes.gov.brbeilstein-journals.orgmdpi.commdpi.com For instance, the secondary amine of the piperazine ring could participate in Mannich-type or Michael addition reactions with enals or enones, catalyzed by a chiral secondary amine catalyst, to introduce new stereocenters.

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that could potentially react with the carboxamide moiety, although such reactivity is less common for simple amides. capes.gov.br More likely, the piperazine nitrogen could act as a base or nucleophile in various organocatalytic cascade reactions. rsc.org

| Reaction Type | Catalyst Type | Reactants | Potential Product Type |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral secondary amine (e.g., prolinol ether) | α,β-Unsaturated aldehyde/ketone | Chiral N-alkylated piperazine derivative |

| Mannich Reaction | Chiral Brønsted acid or base | Aldehyde and Ketone | α-Aminoalkylated piperazine derivative |

Photochemical and Electrochemical Reactivity Studies of N-Propylpiperazine-1-carboxamide

The response of N-Propylpiperazine-1-carboxamide to light and electrical current can provide insights into its stability and potential for unique transformations.

Photochemical Reactivity:

The photochemical reactivity of a molecule is dependent on its ability to absorb light, which is determined by its chromophores. N-Propylpiperazine-1-carboxamide itself does not possess strong chromophores in the near-UV or visible region. The piperazine and propyl groups are transparent in this range. The carboxamide group has a weak n → π* transition at around 220 nm. However, if an aromatic group were to be introduced at the N-1 or N-4 position, the resulting N-arylpiperazine-1-carboxamide would exhibit significant UV absorbance, making it susceptible to photochemical reactions. For comparison, 1-phenylpiperazine (B188723) shows a UV absorption maximum around 240-280 nm. nist.gov Such derivatized compounds could potentially undergo photochemical cyclizations or rearrangements.

While specific photochemical studies on N-Propylpiperazine-1-carboxamide are lacking, the thermal degradation and oxidation of piperazine have been studied, showing that the piperazine ring can be susceptible to degradation under harsh conditions, which may have some parallels with photochemical degradation pathways. utexas.edu

Electrochemical Reactivity:

The electrochemical behavior of piperazine and its derivatives has been investigated, providing a basis to predict the reactivity of N-Propylpiperazine-1-carboxamide. nih.govmedwinpublishers.commdpi.com Cyclic voltammetry studies on piperazine show an irreversible oxidation process at a platinum electrode. nih.govmedwinpublishers.com The oxidation potential is dependent on the pH of the medium. The electrochemical oxidation of the piperazine ring can lead to the formation of various products, including ketopiperazines, and at higher potentials, ring-opening can occur to form amides and other degradation products. mdpi.com

The presence of the electron-withdrawing carboxamide group is expected to increase the oxidation potential of the piperazine nitrogens in N-Propylpiperazine-1-carboxamide compared to unsubstituted piperazine. The table below summarizes the expected electrochemical behavior based on studies of related compounds.

| Electrochemical Process | Electrode | Potential Range (vs. RHE) | Observed/Expected Products |

|---|---|---|---|

| Anodic Oxidation | Platinum, Gold, Glassy Carbon | 0.7 - 1.5 V | Ketopiperazine derivatives, ring-opened products |

Studies on the electrochemical oxidation of N-substituted piperidones also show irreversible oxidation processes, suggesting that the nitrogen-containing heterocyclic core is the primary site of electron transfer. mdpi.com Furthermore, the amide functionality itself can be electrochemically active, as seen in the electrochemical oxidative cyclization of N-allylamides, which proceeds via radical intermediates. nih.gov This suggests that under specific conditions, the carboxamide portion of N-Propylpiperazine-1-carboxamide could also participate in electrochemical reactions.

Advanced Structural Elucidation and Spectroscopic Analysis of N Propylpiperazine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Propylpiperazine-1-carboxamide Characterization

NMR spectroscopy serves as the cornerstone for the structural elucidation of N-Propylpiperazine-1-carboxamide, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of N-Propylpiperazine-1-carboxamide. The chemical shifts (δ) in these spectra are indicative of the electronic environment of the nuclei, while the splitting patterns in ¹H NMR reveal the number of neighboring protons.

¹H NMR Spectroscopy: The proton spectrum of N-Propylpiperazine-1-carboxamide is expected to show distinct signals for the propyl group and the piperazine (B1678402) ring protons. The terminal methyl (CH₃) group of the propyl chain would appear as a triplet at the most upfield region. The methylene (B1212753) (CH₂) group adjacent to the methyl group would present as a sextet, and the methylene group attached to the piperazine nitrogen would be a triplet. The protons on the piperazine ring would likely appear as complex multiplets due to their interactions. The protons of the carboxamide group (NH₂) would typically be observed as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift. The carbons of the piperazine ring and the propyl group will have characteristic shifts in the aliphatic region.

Predicted ¹H and ¹³C NMR Data for N-Propylpiperazine-1-carboxamide:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxamide (C=O) | - | ~158 |

| Piperazine (C2/C6) | ~3.4 (t) | ~45 |

| Piperazine (C3/C5) | ~2.8 (t) | ~50 |

| Propyl (α-CH₂) | ~2.3 (t) | ~60 |

| Propyl (β-CH₂) | ~1.5 (sextet) | ~20 |

| Propyl (γ-CH₃) | ~0.9 (t) | ~11 |

| Carboxamide (NH₂) | ~5.5 (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and confirming the connectivity of the atoms. researchgate.netresearchgate.netsdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For N-Propylpiperazine-1-carboxamide, COSY would show correlations between the adjacent methylene groups of the propyl chain and between the adjacent methylene groups within the piperazine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the α-CH₂ of the propyl group will show a cross-peak with its corresponding carbon signal.

Dynamic NMR Studies of Conformational Dynamics (if relevant)

The piperazine ring in N-Propylpiperazine-1-carboxamide can exist in different conformations, most commonly a chair form. Dynamic NMR studies, which involve recording spectra at different temperatures, could provide insights into the energetics of the ring-flipping process. At low temperatures, the exchange between the axial and equatorial protons on the piperazine ring may slow down, leading to the observation of distinct signals for these protons. Such studies can reveal the energy barrier for this conformational change.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of N-Propylpiperazine-1-carboxamide

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. mdpi.com

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This high precision allows for the determination of the elemental formula of N-Propylpiperazine-1-carboxamide, confirming its atomic composition. For a molecule with the formula C₇H₁₅N₃O, the expected exact mass would be calculated and compared to the experimental value to ensure a match.

Investigation of Fragmentation Pathways

In the mass spectrometer, the molecular ion of N-Propylpiperazine-1-carboxamide can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atoms in the piperazine ring can break, leading to the loss of an ethyl or propyl radical.

Loss of the propyl group: Cleavage of the N-C bond connecting the propyl group to the piperazine ring would result in a significant fragment.

Fragmentation of the piperazine ring: The ring itself can break apart in characteristic ways. libretexts.org

Loss of the carboxamide group: The entire carboxamide group or parts of it (e.g., NH₂) could be lost.

Predicted Key Fragments in the Mass Spectrum of N-Propylpiperazine-1-carboxamide:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [C₇H₁₅N₃O]⁺ | Molecular Ion |

| 128 | [C₅H₁₀N₃O]⁺ | Loss of propyl radical (C₃H₇) |

| 99 | [C₄H₉N₂O]⁺ | Cleavage of the piperazine ring |

| 85 | [C₄H₉N₂]⁺ | Loss of the carboxamide group and a hydrogen |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared Spectroscopic Signatures of N-Propylpiperazine-1-carboxamide

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations, offering a molecular fingerprint. The characteristic IR absorptions for N-Propylpiperazine-1-carboxamide can be assigned to its distinct functional groups. ucla.eduuc.edu

The secondary amide group is particularly informative in the IR spectrum. The N-H stretching vibration typically appears as a single, sharp to moderately broad band in the region of 3370–3170 cm⁻¹. nih.gov The exact position is sensitive to hydrogen bonding, with lower frequencies indicating stronger intermolecular associations. Another key indicator of the amide functionality is the strong carbonyl (C=O) stretching absorption, known as the Amide I band, which is expected in the range of 1690–1630 cm⁻¹. ucla.edu The N-H in-plane bending vibration, or Amide II band, is also characteristic and typically appears between 1570 and 1515 cm⁻¹. nih.gov

The propyl group and the piperazine ring contribute to the spectrum primarily through their C-H and C-N vibrations. The aliphatic C-H stretching vibrations of the propyl group and the piperazine ring are expected in the 2950–2850 cm⁻¹ region. ucla.edu The scissoring and rocking vibrations of the -CH₂- groups of the piperazine ring and propyl chain will appear in the 1470–1440 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are typically observed in the 1250–1000 cm⁻¹ region. uc.edu

A summary of the expected characteristic infrared absorption bands for N-Propylpiperazine-1-carboxamide is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Secondary Amide | C=O Stretch (Amide I) | 1690 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |

| Alkyl (Propyl & Piperazine) | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Alkyl (Propyl & Piperazine) | C-H Bend | 1470 - 1440 | Medium |

| Piperazine | C-N Stretch | 1250 - 1000 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Consequently, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The C=O stretching vibration of the amide is also observable in the Raman spectrum, though generally less intense than in the IR spectrum. The analysis of the conformational isomers of the piperazine ring (chair vs. boat) can be aided by Raman spectroscopy, as different conformations can give rise to distinct vibrational frequencies. researchgate.net For instance, studies on piperazine itself have shown that the relative abundance of different conformers (e.g., equatorial-equatorial, equatorial-axial) can be investigated through their unique Raman signatures. researchgate.net

A comparison of the expected IR and Raman activities for key functional groups in N-Propylpiperazine-1-carboxamide is outlined below.

| Functional Group | Vibrational Mode | IR Activity | Raman Activity | Expected Frequency Range (cm⁻¹) |

| Secondary Amide | N-H Stretch | Strong | Weak | 3370 - 3170 |

| Secondary Amide | C=O Stretch (Amide I) | Very Strong | Medium | 1690 - 1630 |

| Alkyl | C-H Stretch | Strong | Strong | 2950 - 2850 |

| Piperazine Ring | Ring Breathing | Weak | Strong | ~800 - 1000 |

| Alkyl | C-C Stretch | Weak | Medium-Strong | 800 - 1200 |

X-ray Crystallography of N-Propylpiperazine-1-carboxamide and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the details of crystal packing and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for N-Propylpiperazine-1-carboxamide has not been reported in the publicly available literature. However, based on studies of similar N-substituted piperazine carboxamides, we can predict the likely structural features. researchgate.netresearchgate.net

A single-crystal X-ray diffraction analysis would be expected to confirm the piperazine ring adopts a chair conformation, which is the most stable conformation for this ring system. The analysis would also precisely determine the bond lengths and angles of the entire molecule. For instance, in related structures, the C-N bond lengths within the piperazine ring are typically around 1.46 Å. nih.gov The geometry around the amide nitrogen would be expected to be trigonal planar, consistent with its sp² hybridization. The propyl group would likely adopt a staggered conformation to minimize steric hindrance.

Crystallographic data for a related compound, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, reveals an orthorhombic crystal system with the space group Pbca. researchgate.net A similar analysis for N-Propylpiperazine-1-carboxamide would provide its unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of N-Propylpiperazine-1-carboxamide would be significantly influenced by intermolecular hydrogen bonding. The secondary amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are key features for forming robust intermolecular networks. nih.gov

It is highly probable that the molecules would form hydrogen-bonded chains or dimers in the solid state. A common motif for secondary amides is the formation of a head-to-tail hydrogen bond between the N-H of one molecule and the C=O of a neighboring molecule. This interaction would lead to the formation of one-dimensional chains. The piperazine ring also contains a secondary amine (N-H) group, which can act as another hydrogen bond donor, potentially leading to more complex three-dimensional hydrogen-bonding networks. nih.gov

The formation of co-crystals of N-Propylpiperazine-1-carboxamide with suitable co-formers (e.g., carboxylic acids) could lead to the formation of different and potentially more stable supramolecular synthons. amanote.com The analysis of such co-crystals would provide valuable insights into the hierarchy of intermolecular interactions and could be used to modify the physicochemical properties of the solid form.

A summary of the expected crystallographic parameters and interactions, based on related structures, is provided below.

| Parameter | Expected Observation |

| Piperazine Ring Conformation | Chair |

| Amide Geometry | Trigonal planar at the nitrogen atom |

| Propyl Group Conformation | Staggered |

| Primary Intermolecular Interaction | N-H···O=C hydrogen bonding between amide groups |

| Potential Secondary Interactions | N-H (piperazine)···O=C or N-H (piperazine)···N (piperazine) hydrogen bonds |

| Crystal Packing | Formation of hydrogen-bonded chains or sheets |

Computational and Theoretical Investigations of N Propylpiperazine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and chemical reactivity of molecules. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

The electronic structure of a molecule governs its physical and chemical properties. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the most important orbitals in molecular chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily excited. nih.gov For N-Propylpiperazine-1-carboxamide, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons would significantly influence the energy and localization of the HOMO, while the LUMO would likely be distributed over the carboxamide group.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. In N-Propylpiperazine-1-carboxamide, the most negative potential is expected around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The nitrogen atoms of the piperazine (B1678402) ring would also exhibit negative potential. Positive potential would likely be concentrated around the amide hydrogen and the hydrogens on the carbons adjacent to the ring nitrogens.

Below is an illustrative table of the type of data generated from a quantum chemical calculation for N-Propylpiperazine-1-carboxamide.

| Parameter | Illustrative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Represents electron-donating ability |

| LUMO Energy | -0.8 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability mdpi.com |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational studies on N-Propylpiperazine-1-carboxamide.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, providing valuable information for structural elucidation. By computing the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. nih.govchemrxiv.org

Similarly, electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT), which allows for the prediction of the UV-Vis absorption spectrum. nih.gov These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. libretexts.org

The following table provides an example of predicted vibrational frequencies for key functional groups in N-Propylpiperazine-1-carboxamide.

| Functional Group | Vibrational Mode | Illustrative Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350 |

| C-H (Propyl/Piperazine) | Stretching | 2950-2850 |

| C=O (Amide) | Stretching | 1670 |

| C-N (Amide/Piperazine) | Stretching | 1250 |

Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational studies on N-Propylpiperazine-1-carboxamide.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and characterizing the structures of transition states, which are the energy maxima along the reaction coordinate. researchgate.net

Methods such as Quasi-Newton searching (QST) can be employed to find the transition state structure, and Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net This analysis provides critical information about the reaction's feasibility, activation energy, and the step-by-step process of bond formation and breakage. For a molecule like N-Propylpiperazine-1-carboxamide, such studies could explore mechanisms of hydrolysis, oxidation, or other metabolic transformations.

Conformational Analysis of N-Propylpiperazine-1-carboxamide

The biological activity and physical properties of a flexible molecule like N-Propylpiperazine-1-carboxamide are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

A potential energy surface (PES) is a fundamental concept in computational chemistry that represents the energy of a molecule as a function of its geometric parameters (bond lengths, angles, and dihedral angles). longdom.org Stable conformations correspond to local minima on the PES, while transition states between these conformers correspond to saddle points. researchgate.net

Exploring the PES for N-Propylpiperazine-1-carboxamide would involve systematically changing key dihedral angles—specifically those related to the piperazine ring and the rotatable bonds of the n-propyl side chain—and calculating the energy at each point. This process maps out the energy landscape, revealing all possible low-energy shapes the molecule can adopt. longdom.orgrug.nl

For N-Propylpiperazine-1-carboxamide, conformational flexibility arises from two primary sources: the inversion of the piperazine ring and the rotation of the n-propyl side chain.

Ring Inversion: The piperazine ring typically adopts a chair conformation, which is its most stable form. However, it can undergo a ring-inversion process through higher-energy boat and twist-boat conformations to an alternative chair form. Computational analysis can determine the energy barriers for this inversion, which influences the rate at which the ring can flip at a given temperature. The orientation of the substituents (the n-propylcarboxamide group) can be either axial or equatorial, with the equatorial position generally being more stable due to reduced steric hindrance.

An illustrative table showing the relative energies of different hypothetical conformers is presented below.

| Conformer Description | Ring Conformation | Propyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 (most stable) |

| 2 | Chair | Axial | 2.5 |

| 3 | Twist-Boat | - | 5.8 |

| 4 | Boat | - | 7.0 |

Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational studies on N-Propylpiperazine-1-carboxamide.

Molecular Dynamics Simulations in Non-Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comdovepress.com For N-Propylpiperazine-1-carboxamide, MD simulations can provide detailed insights into its conformational flexibility, interactions with its surroundings, and dynamic behavior in non-biological settings. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves on a microscopic scale. youtube.com

The conformation and dynamics of N-Propylpiperazine-1-carboxamide are significantly influenced by the solvent environment. MD simulations can elucidate these effects by modeling the compound in various solvents.

Conformational Preferences: In different solvents, the piperazine ring of N-Propylpiperazine-1-carboxamide can adopt various conformations, such as chair, boat, or twist-boat. The relative stability of these conformations is dictated by the interplay of intramolecular forces and interactions with solvent molecules. For instance, polar protic solvents can form hydrogen bonds with the amide group and the nitrogen atoms of the piperazine ring, potentially stabilizing specific conformations. nih.gov Studies on similar amide compounds have shown that the barrier to isomerization is influenced by the hydrogen-bond donating ability of the solvent. nih.gov

Dynamic Behavior: The dynamic behavior, including the rates of conformational changes, is also solvent-dependent. The viscosity and polarity of the solvent can affect the rotational barriers of the propyl group and the inversion of the piperazine ring. MD simulations can quantify these dynamic processes, providing a deeper understanding of the molecule's flexibility in different chemical environments.

Table 1: Representative Solvents for MD Simulations and Their Potential Effects on N-Propylpiperazine-1-carboxamide

| Solvent | Type | Potential Interactions and Effects |

| Water | Polar Protic | Strong hydrogen bonding with amide and piperazine nitrogens, influencing conformational equilibrium. |

| Ethanol | Polar Protic | Hydrogen bonding, with different steric and electronic effects compared to water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-dipole interactions, may favor different conformations than protic solvents. |

| Chloroform | Nonpolar | Weaker van der Waals interactions, leading to a different conformational landscape. |

This table is illustrative and based on general principles of solvent effects on similar molecules.

The interaction of N-Propylpiperazine-1-carboxamide with various materials is crucial for applications in materials science and catalysis. MD simulations can model these interactions at an atomic level.

Adsorption on Surfaces: Simulations can predict how N-Propylpiperazine-1-carboxamide adsorbs onto surfaces like silica (B1680970), graphene, or metallic nanoparticles. youtube.com The orientation and binding energy of the molecule on the surface can be determined, which is vital for understanding its role in surface modification or as a component in composite materials. For example, the piperazine moiety might interact strongly with acidic sites on a silica surface.

Behavior in Polymer Matrices: When incorporated into a polymer matrix, the mobility and conformation of N-Propylpiperazine-1-carboxamide can be investigated. MD simulations can reveal how the compound disperses within the polymer and how it affects the material's properties, such as its mechanical strength or thermal stability. dovepress.com

Machine Learning and AI Applications in N-Propylpiperazine-1-carboxamide Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly used to accelerate chemical research by identifying patterns in large datasets. nih.govmdpi.com For N-Propylpiperazine-1-carboxamide, these technologies can be applied to predict its properties, optimize its synthesis, and explore its chemical neighborhood.

ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations.

Yield Prediction: By analyzing databases of similar reactions, an ML model could predict the expected yield of a particular synthesis route for N-Propylpiperazine-1-carboxamide under various conditions (e.g., temperature, catalyst, solvent). nih.gov

Synthesis Route Optimization: AI algorithms can suggest optimal reaction conditions or even novel synthetic pathways to improve the efficiency and purity of the final product. researchgate.net This can significantly reduce the experimental effort required for synthesis development. For instance, ML can help in the selection of coupling reagents and solvents to enhance yield and purity. mdpi.comevitachem.com

Table 2: Machine Learning Models for Synthesis Optimization

| Model Type | Application in Synthesis of N-Propylpiperazine-1-carboxamide |

| Random Forest | Predicting reaction success or failure based on input parameters. |

| Gradient Boosting | Optimizing continuous variables like temperature and reaction time for maximum yield. |

| Neural Networks | Discovering complex, non-linear relationships between reactants, reagents, and outcomes. |

This table presents common ML models and their general applicability to chemical synthesis.

ML can be used to explore the vast chemical space around N-Propylpiperazine-1-carboxamide to identify derivatives with desired properties.

Property Prediction: ML models can be trained to predict various physicochemical and biological properties (e.g., solubility, binding affinity to a target) for hypothetical derivatives of N-Propylpiperazine-1-carboxamide. mdpi.com This allows for the virtual screening of large libraries of related compounds without the need for their synthesis and experimental testing. nih.gov

Generative Models: Advanced AI techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs) can design novel molecules with specific desired characteristics, starting from a basic scaffold like N-Propylpiperazine-1-carboxamide. nih.gov This approach can lead to the discovery of new compounds with improved performance for a given application. The exploration of the chemical space of related carboxamide derivatives has been shown to be effective in identifying compounds with potent biological activities. nih.gov

N Propylpiperazine 1 Carboxamide As a Strategic Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Non-Pharmacological Organic Compounds

The chemical architecture of N-Propylpiperazine-1-carboxamide, featuring both a nucleophilic secondary amine and a hydrogen-bond-donating carboxamide group, makes it an ideal starting material for the synthesis of more complex molecules.

N-Propylpiperazine-1-carboxamide serves as a key intermediate in the synthesis of a variety of specialty chemicals and advanced reagents. Its derivatives are often explored in the development of molecules with specific functional properties. For instance, patent literature describes the use of N-propylpiperazine-1-carboxamide and related structures as precursors in the creation of heterocyclic compounds investigated as TRPML1 agonists and IDH1 mutant inhibitors. google.comgoogleapis.comgoogle.com While these applications are in the context of medicinal chemistry research, the synthetic methodologies employed highlight the compound's utility in constructing elaborate molecular frameworks.

The synthesis often involves the reaction of the secondary amine of the piperazine (B1678402) ring with various electrophiles, allowing for the introduction of diverse functionalities. This versatility enables the creation of a library of derivatives with tailored properties for various research and industrial applications. The general synthetic routes often involve standard amide bond formation or nucleophilic substitution reactions, making the derivatization of N-Propylpiperazine-1-carboxamide a straightforward process for chemists. muni.cz

Table 1: Examples of Synthetic Transformations Involving Piperazine-1-carboxamide (B1295725) Derivatives

| Starting Material Precursor | Reagents and Conditions | Product Type | Reference |

| 2-methoxythieno[2,3-b]pyrazin-3-amines | 1. Phenyl chloroformate, pyridine, CH2Cl2, rt, 1 h2. R³-Ph-piperazine, NEt₃, CH₃CN, 60 °C, 30 min | 4-Phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides | nih.gov |

| Piperazine | 1. Tosyl chloride, triethylamine, DCM2. NaI, piperazine, K₂CO₃, THF | 22-(Piperazine-1-yl)-22-deoxypleuromutilin | tandfonline.com |

| Carboxylic Acids | TCT, N-methylmorpholine, Amine | N-Substituted Carboxamides | rsc.org |

This table illustrates general synthetic methods for creating complex molecules from piperazine precursors and other starting materials, highlighting the types of reactions and conditions used.

While direct examples of N-Propylpiperazine-1-carboxamide in macrocyclic and supramolecular chemistry are not extensively documented, the structural motifs present in the molecule suggest its potential in these areas. The piperazine-1-carboxamide moiety is known to participate in the formation of supramolecular assemblies through intermolecular hydrogen bonds. iucr.orgevitachem.com The N-H and C=O groups of the carboxamide can act as hydrogen bond donors and acceptors, respectively, facilitating the self-assembly of molecules into well-defined architectures.

In the crystal structure of related piperazine derivatives, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a complex three-dimensional network is formed through a combination of hydrogen bonds and other non-covalent interactions like π–π stacking. iucr.org Similarly, other N-arylpiperazine-1-carboxamides have been shown to form self-assemblies through weak hydrogen bonds. evitachem.com These findings suggest that N-Propylpiperazine-1-carboxamide could be a valuable component in the design of new supramolecular systems, such as gels, liquid crystals, or other organized materials, where the interplay of hydrogen bonding and the conformational flexibility of the piperazine ring can be exploited.

Applications in Materials Science and Polymer Chemistry

The functional groups of N-Propylpiperazine-1-carboxamide also lend themselves to applications in the development of new materials with specific properties.

The piperazine ring is a known constituent of various functional polymers, including those with antimicrobial properties. tandfonline.com The presence of a reactive secondary amine in N-Propylpiperazine-1-carboxamide allows for its potential incorporation into polymer backbones or as a pendant group. For example, it could be reacted with monomers containing electrophilic groups such as epoxides or acyl chlorides to form polyamides or other condensation polymers.

Although specific examples of polymers derived from N-Propylpiperazine-1-carboxamide are not prevalent in the literature, the general synthesis of piperazine-containing polymers is well-established. These polymers often exhibit interesting properties due to the basicity of the piperazine nitrogen atoms and the conformational characteristics of the six-membered ring. The incorporation of the carboxamide functionality could further enhance the properties of such polymers by introducing sites for hydrogen bonding, potentially improving their mechanical strength and thermal stability. Some patents mention the use of vinyl polymers in processes involving piperazine derivatives, though without specifying direct incorporation. google.com

The nitrogen atoms of the piperazine ring in N-Propylpiperazine-1-carboxamide can act as coordinating sites for metal ions, suggesting its potential use as a ligand in non-biological catalysis. Piperazine and its derivatives are known to form stable complexes with a variety of transition metals. The presence of the carboxamide group can influence the electronic properties and steric environment of the metal center, thereby modulating its catalytic activity and selectivity.

While research on piperazine-carboxamide derivatives as ligands for non-biological catalysis is an emerging area, related nitrogen-containing heterocyclic compounds are widely used in catalysis. For instance, piperidine-based ligands have been extensively studied. acs.org The ability of the piperazine moiety in related compounds to interact with the catalytic sites of enzymes suggests a fundamental capacity for molecular recognition and binding that could be translated to non-biological systems. nih.gov The development of catalysts based on N-Propylpiperazine-1-carboxamide could offer new possibilities in areas such as cross-coupling reactions, hydrogenations, and oxidations.

Role in the Development of Analytical Chemistry Tools and Standards

In analytical chemistry, the accurate quantification of substances is paramount. Piperazine and its derivatives are sometimes present as impurities in pharmaceutical products or as components in various chemical formulations. Therefore, reliable analytical methods for their detection and quantification are necessary.

N-Propylpiperazine-1-carboxamide can potentially serve as a reference standard for the development and validation of such analytical methods. A thesis from Masaryk University outlines a simplified protocol for the synthesis of piperazine derivatives, including piperazine-1-carboxamide, which could be used to generate analytical standards. muni.cz The development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the determination of piperazine derivatives often requires pure reference materials for calibration and method validation.

Table 2: Analytical Methods for Piperazine and its Derivatives

| Analytical Technique | Derivatizing Agent | Detection Method | Application | Reference |

| HPLC | NBD-Cl (4-chloro-7-nitrobenzofuran) | UV | Trace analysis of Piperazine in APIs | muni.cz |

| GC-MS | - | Mass Spectrometry | Qualitative analysis of piperazine derivatives | muni.cz |

| HPLC-DAD | - | Diode Array Detection | Quantitative analysis of piperazine derivatives | muni.cz |

| HILIC | - | Evaporative Light Scattering | Determination of piperazine in pharmaceutical formulations | muni.cz |

This table summarizes various analytical techniques used for the detection and quantification of piperazine and its derivatives, for which N-Propylpiperazine-1-carboxamide could serve as a reference standard.

The carboxamide functionality of N-Propylpiperazine-1-carboxamide might require specific derivatization to enhance its detectability by certain analytical techniques, such as UV-visible spectrophotometry or fluorescence detection. The development of such derivatization protocols would be another area where this compound could serve as a valuable tool for analytical chemists.

Reference Standards for Chromatographic and Spectroscopic Methods Development

In analytical chemistry, reference standards are indispensable for ensuring the accuracy, precision, and validity of qualitative and quantitative analyses. creative-biolabs.com A reference standard is a highly purified and well-characterized compound used as a benchmark for identifying and quantifying a substance in a sample. creative-biolabs.comnih.gov The quality and purity of these standards are paramount, as they are used to calibrate instruments and validate analytical methods such as chromatography and spectroscopy. creative-biolabs.com

A thoroughly purified and characterized lot of N-Propylpiperazine-1-carboxamide can serve as a reference standard. Its primary use in this context would be for the development and validation of analytical methods aimed at detecting, identifying, or quantifying this specific compound in reaction mixtures or final products. For instance, when synthesizing derivatives of N-Propylpiperazine-1-carboxamide, a reference standard is crucial for tracking the consumption of the starting material and the appearance of impurities via techniques like High-Performance Liquid Chromatography (HPLC). usp.org

The qualification of a compound as a reference standard involves a comprehensive set of analytical tests to confirm its identity and determine its purity with a high degree of confidence. nih.gov This process typically involves multiple analytical techniques to create a detailed chemical profile of the material. creative-biolabs.com

Table 1: Analytical Characterization of N-Propylpiperazine-1-carboxamide as a Reference Standard

| Analytical Technique | Purpose | Finding |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determines purity and detects organic impurities. usp.org | Assigns a purity value (e.g., >99%) by measuring the area of the main component peak relative to impurities. |

| Gas Chromatography (GC-FID) | Detects and quantifies residual solvents. creative-biolabs.com | Measures the amount of any remaining solvents from the synthesis and purification process. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identity. nih.gov | The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. nih.gov | Provides the exact mass of the molecule, confirming its chemical formula. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Confirms the presence of key functional groups such as the C=O of the carboxamide and N-H bonds. |

| Residue on Ignition/Sulfated Ash | Measures the content of noncombustible (inorganic) impurities. creative-biolabs.com | Quantifies any inorganic material present in the sample. |

Derivatization Agent for Analytical Detection in Non-Biological Matrices

Derivatization is a chemical modification technique used to convert an analyte into a new compound that has more favorable properties for analysis. psu.edu This is often done to improve chromatographic separation or enhance the detectability of molecules that lack a strong chromophore (a part of a molecule that absorbs light) or fluorophore. psu.edu Amines are common derivatizing agents because they react readily with a variety of functional groups. researchgate.net

While not its most common application, the chemical structure of N-Propylpiperazine-1-carboxamide, specifically the secondary amine in the piperazine ring (at position 4), gives it the potential to be used as a derivatization agent in specific analytical contexts. This functionality would be most relevant for the analysis of compounds in non-biological matrices, such as industrial process streams or environmental samples.

The secondary amine can react with analytes containing specific functional groups to form a stable covalent bond, thereby tagging the analyte with the N-Propylpiperazine-1-carboxamide moiety. This could be advantageous if the analyte itself is difficult to detect using standard methods like UV-Vis spectroscopy.

Table 2: Potential Derivatization Reactions with N-Propylpiperazine-1-carboxamide

| Target Analyte Functional Group | Reagent/Condition | Resulting Linkage | Purpose of Derivatization |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Coupling agent (e.g., EDC, DMT-MM) researchgate.net | Amide | To enable detection of non-chromophoric carboxylic acids via the piperazine moiety. |

| Isocyanate (-NCO) | Base catalyst | Urea (B33335) | To quantify isocyanates in industrial settings by converting them to stable, easily detectable derivatives. |

| Acyl Halide (-COX) | Base (e.g., triethylamine) | Amide | To analyze reactive acyl halides by converting them to less volatile and more stable amide derivatives. |

Design and Synthesis of N-Propylpiperazine-1-carboxamide-Based Chemical Libraries for General Chemical Exploration

In modern chemical research, particularly in drug discovery and materials science, the synthesis of chemical libraries is a cornerstone strategy. A chemical library is a collection of diverse but structurally related compounds. nih.govnih.gov N-Propylpiperazine-1-carboxamide is an excellent example of a "building block" or "scaffold" for creating such libraries. calpaclab.com Its structure contains a robust core with a specific site—the secondary amine at position 4—that is poised for chemical modification. researchgate.netnih.gov

The design of a chemical library based on this scaffold involves reacting N-Propylpiperazine-1-carboxamide with a diverse set of reagents to introduce a wide range of chemical functionalities. The goal is to systematically explore the chemical space around the core structure. The primary reaction site is the nucleophilic secondary amine of the piperazine ring, which can undergo various transformations.

Key synthetic strategies include:

N-Arylation/N-Heteroarylation: Reacting the scaffold with a library of aryl or heteroaryl halides.

N-Alkylation: Introducing various alkyl groups using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net

Acylation: Reacting with a diverse set of acyl chlorides or carboxylic acids to form new amides.

Sulfonylation: Reacting with different sulfonyl chlorides to produce a library of sulfonamides. google.com

These reactions allow for the generation of a large number of novel derivatives from a single, readily accessible starting material.

Table 3: Example of a Virtual Chemical Library Based on N-Propylpiperazine-1-carboxamide

| Scaffold | Reaction Type | Example Reagent Class | General Structure of Product |

|---|---|---|---|

| N-Propylpiperazine-1-carboxamide | N-Arylation | Aryl Halides (e.g., 4-fluorobenzonitrile) | N-Propyl-4-(aryl)piperazine-1-carboxamide |

| N-Propylpiperazine-1-carboxamide | Acylation | Acyl Chlorides (e.g., benzoyl chloride) | N-Propyl-4-(acyl)piperazine-1-carboxamide |

| N-Propylpiperazine-1-carboxamide | Sulfonylation | Sulfonyl Chlorides (e.g., tosyl chloride) | N-Propyl-4-(sulfonyl)piperazine-1-carboxamide |

This systematic approach to synthesis enables the exploration of structure-activity relationships, where the biological or material properties of the synthesized compounds can be correlated with their specific structural modifications. nih.gov